1-(3,4-dihydro-1H-isochromen-8-yl)piperazine
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Overview
Description
1-(3,4-dihydro-1H-isochromen-8-yl)piperazine is a chemical compound that belongs to the class of isochromenes and piperazines. Isochromenes are known for their diverse biological activities, while piperazines are commonly used in medicinal chemistry for their pharmacological properties. This compound combines the structural features of both classes, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-1H-isochromen-8-yl)piperazine typically involves the reaction of 3,4-dihydro-1H-isochromene with piperazine under specific conditions. One common method includes the use of a catalyst such as AgBF4 to facilitate the reaction . The reaction is carried out in a solvent like dichloromethane at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-1H-isochromen-8-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the isochromene ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted isochromene derivatives.
Scientific Research Applications
1-(3,4-dihydro-1H-isochromen-8-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-isochromen-8-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dihydro-1H-isochromen-1-yl)piperazine
- 1-(3,4-dihydro-1H-isochromen-2-yl)piperazine
Uniqueness
1-(3,4-dihydro-1H-isochromen-8-yl)piperazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-8-yl)piperazine |
InChI |
InChI=1S/C13H18N2O/c1-2-11-4-9-16-10-12(11)13(3-1)15-7-5-14-6-8-15/h1-3,14H,4-10H2 |
InChI Key |
HDZJQAHKKUWCGV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C=CC=C2N3CCNCC3 |
Origin of Product |
United States |
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